

Application Notes and Protocols for Caffeine-trimethyl-13C3 in Analytical Instrument Calibration

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Compound of Interest

Compound Name: Caffeine-trimethyl-13C3

Cat. No.: B108294

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Introduction

Caffeine-trimethyl-13C3 is a stable isotope-labeled (SIL) internal standard for the accurate quantification of caffeine in various matrices.^[1] As a non-radioactive, isotopically enriched analog of caffeine, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization and fragmentation in mass spectrometry.^[1] This co-behavior enables it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise analytical results.^{[2][3]} The three ¹³C atoms in the methyl groups provide a distinct mass shift of +3 Da, allowing for clear differentiation from unlabeled caffeine in mass spectrometric analysis.^[4]

Caffeine-trimethyl-13C3 is particularly valuable for isotope dilution mass spectrometry (IDMS), a primary reference method for chemical measurement. Its applications span a wide range of fields, including therapeutic drug monitoring, pharmacokinetic and metabolism studies, food and beverage analysis, and environmental testing.^{[5][6]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Caffeine-trimethyl-¹³C₃**.

Property	Value	Reference
Chemical Name	1,3,7-Tris[(¹³ C)methyl]-3,7-dihydro-1H-purine-2,6-dione	[7]
CAS Number	78072-66-9	[8][9]
Molecular Formula	13C3C5H10N4O2	[4]
Molecular Weight	197.17 g/mol	[4][9]
Isotopic Purity	≥99 atom % ¹³ C	[4]
Chemical Purity	≥98%	[5]
Appearance	Solid	[4]
Melting Point	234-236.5 °C	[8]
Solubility	Slightly soluble in DMSO and Methanol (with heating/sonication)	[8]
Storage	2-8°C, away from light and moisture	[5][8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

This protocol describes the preparation of stock solutions, calibration standards, and quality control (QC) samples for the quantification of caffeine in a biological matrix (e.g., human plasma) using **Caffeine-trimethyl-¹³C₃** as an internal standard.

Materials:

- Caffeine (analytical standard)

- **Caffeine-trimethyl-13C3** (isotopically labeled internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Blank human plasma (free of caffeine)
- Volumetric flasks
- Calibrated pipettes

Procedure:

- Stock Solution Preparation:
 - Caffeine Stock (1 mg/mL): Accurately weigh approximately 10 mg of caffeine and dissolve it in a 10 mL volumetric flask with methanol.
 - **Caffeine-trimethyl-13C3** Internal Standard (IS) Stock (1 mg/mL): Accurately weigh approximately 1 mg of **Caffeine-trimethyl-13C3** and dissolve it in a 1 mL volumetric flask with methanol.
- Working Solution Preparation:
 - Caffeine Working Solution (100 µg/mL): Dilute 1 mL of the caffeine stock solution to 10 mL with methanol.
 - IS Working Solution (10 µg/mL): Dilute 100 µL of the IS stock solution to 10 mL with methanol.
- Calibration Standard Preparation:
 - Prepare a series of calibration standards by spiking blank human plasma with the caffeine working solution to achieve final concentrations ranging from 5 ng/mL to 5000 ng/mL. A typical dilution series is provided in the table below.

- Add a fixed amount of the IS working solution to each calibration standard to achieve a final concentration of 100 ng/mL.
- Quality Control (QC) Sample Preparation:
 - Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. These should be prepared from a separate weighing of the caffeine standard.
 - Spike each QC sample with the IS working solution to a final concentration of 100 ng/mL.

Calibration Standard Dilution Table:

Standard Level	Concentration of Caffeine (ng/mL)	Volume of Caffeine Working Solution (µL)	Volume of IS Working Solution (µL)	Final Volume in Plasma (mL)
1	5	0.5	10	1
2	10	1	10	1
3	50	5	10	1
4	100	10	10	1
5	500	50	10	1
6	1000	100	10	1
7	2500	250	10	1
8	5000	500	10	1

Protocol 2: Sample Preparation (Protein Precipitation)

This protocol outlines a simple and effective protein precipitation method for extracting caffeine from plasma samples prior to LC-MS/MS analysis.

Materials:

- Plasma samples (calibration standards, QCs, and unknown samples)
- Acetonitrile (containing the internal standard, **Caffeine-trimethyl-13C3**, at 100 ng/mL)
- Microcentrifuge tubes
- Centrifuge
- Vortex mixer

Procedure:

- Pipette 100 μ L of each plasma sample into a microcentrifuge tube.
- Add 300 μ L of cold acetonitrile containing the internal standard.
- Vortex the mixture for 30 seconds to precipitate the proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
- Vortex briefly and centrifuge to pellet any insoluble material.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of caffeine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography (LC) Parameters:

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry (MS/MS) Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
MRM Transitions	Caffeine: 195.1 > 138.1, Caffeine-trimethyl-13C3: 198.1 > 141.1
Collision Energy	Optimized for the specific instrument (typically 20-30 eV)

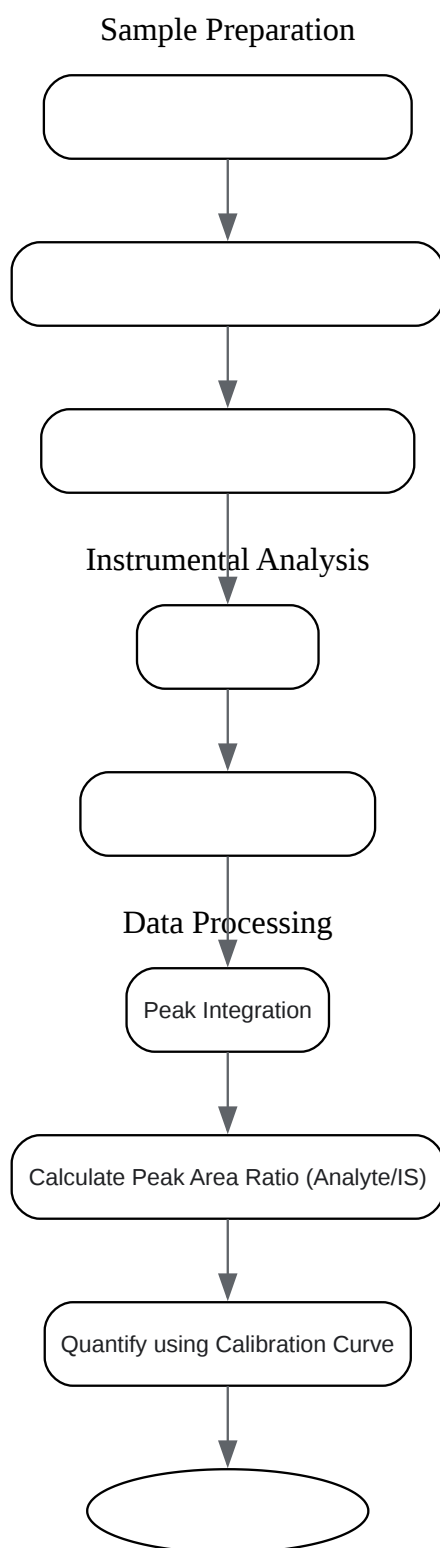
Data Presentation

The following table presents typical method validation data for a quantitative assay of caffeine using **Caffeine-trimethyl-13C3** as an internal standard.

Parameter	Result
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal, compensated by the internal standard

Visualizations

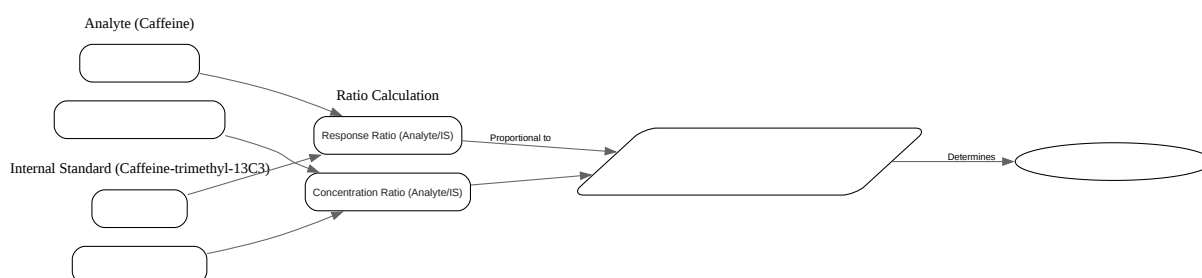
Workflow for Quantitative Analysis using Caffeine-trimethyl- $^{13}\text{C}_3$



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Caption: Workflow for the quantitative analysis of caffeine using **Caffeine-trimethyl-13C3** as an internal standard.

Logical Relationship of Internal Standard Calibration



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Caption: The principle of internal standard calibration for accurate quantification.

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References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. 咖啡因-三甲基- ^{13}C 99 atom % ^{13}C , 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Caffeine (trimethyl- ^{13}C , 99%) - Cambridge Isotope Laboratories, CLM-514-1.2 [isotope.com]
- 6. Metabolites and Substrates ^{13}C Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. 1,3,7-Tris((^{13}C)methyl)-3,7-dihydro-1H-purine-2,6-dione | $\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2$ | CID 10241810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Caffeine-Trimethyl- ^{13}C | CAS No: 78072-66-9 [aquigenbio.com]
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